2'-Chloro-2-hydroxyacetophenone
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Overview
Description
2’-Chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H7ClO2. It is a derivative of acetophenone, where the hydrogen atom at the 2-position of the phenyl ring is replaced by a chlorine atom, and the hydrogen atom at the 2-position of the acetophenone moiety is replaced by a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Chloro-2-hydroxyacetophenone can be synthesized through several methods. One common method involves the reaction of 2-hydroxyacetophenone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chloroacetophenone, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the preparation of 2’-Chloro-2-hydroxyacetophenone often involves the use of aluminum chloride (AlCl3) as a catalyst. The reaction typically takes place in a three-necked flask, where acetoxyphenyl is reacted with aluminum chloride at elevated temperatures. The reaction mixture is then treated with hydrochloric acid and extracted with ethyl acetate to obtain the product .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXCDVXXRSHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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